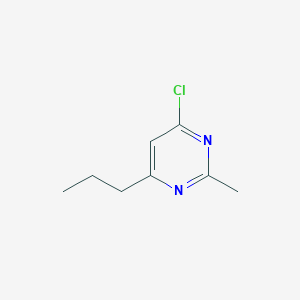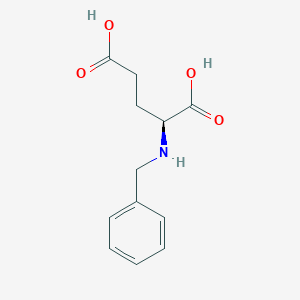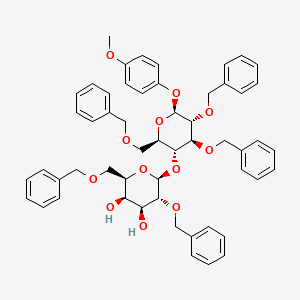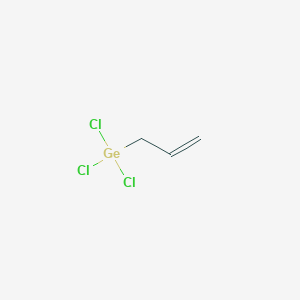
4-Chloro-2-methyl-6-propylpyrimidine
Overview
Description
Scientific Research Applications
Antiviral Activity
One study explored the synthesis of 6-hydroxypyrimidines substituted at positions 2 and 4, which, upon reaction with specific phosphonate compounds, yielded derivatives with antiviral activity against DNA and RNA viruses, including herpes simplex virus and human immunodeficiency virus (Holý et al., 2002). This suggests potential research applications of similar pyrimidine derivatives in developing antiviral therapies.
Organic Synthesis and Functionalization
A range of novel 4-amino-6-arylpyrimidines was prepared via an electrochemical reductive cross-coupling between 4-amino-6-chloro-pyrimidines and functionalized aryl halides. This method offers a mild condition approach to synthesize arylpyrimidines, highlighting the utility of pyrimidine derivatives in organic synthesis and functionalization processes (Sengmany et al., 2011).
Synthesis of Anticancer Drug Intermediates
4,6-Dichloro-2-methylpyrimidine, a structurally related compound, was synthesized as an intermediate for the anticancer drug dasatinib. The study presents an optimized process for its synthesis, underscoring the importance of pyrimidine derivatives in pharmaceutical manufacturing (Guo Lei-ming, 2012).
Fungicidal Applications
Research into 2-anilinopyrimidines resulted in the development of mepanipyrim, a compound with excellent activity against Botrytis cinerea, a fungal pathogen affecting many crops. This discovery highlights the role of pyrimidine derivatives in agriculture as potential fungicides (Nagata et al., 2004).
Ligand Synthesis for Metal Complexes
Pyrimidine derivatives have been used to synthesize ligands for metal complexes, offering insights into ligand exchange mechanisms and the development of complexes with potential applications in catalysis and materials science (Riesgo et al., 2001).
properties
IUPAC Name |
4-chloro-2-methyl-6-propylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11ClN2/c1-3-4-7-5-8(9)11-6(2)10-7/h5H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEGACAXTXUGYEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=NC(=N1)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90522529 | |
| Record name | 4-Chloro-2-methyl-6-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methyl-6-propylpyrimidine | |
CAS RN |
89967-20-4 | |
| Record name | 4-Chloro-2-methyl-6-propylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90522529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![2-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1600753.png)





